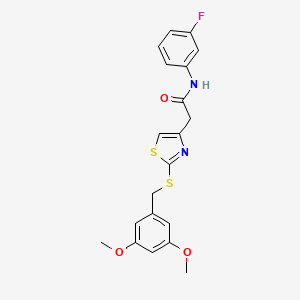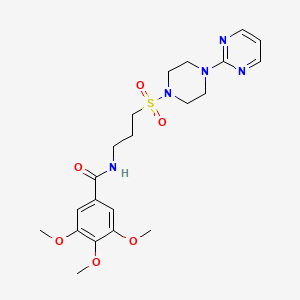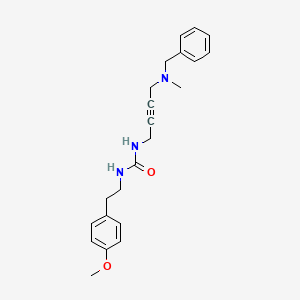
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential applications in cancer treatment.
Scientific Research Applications
Acetylcholinesterase Inhibition
Compounds analogous to 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea have been explored for their potential as acetylcholinesterase inhibitors. For instance, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated the significant inhibitory activity against acetylcholinesterase, optimizing the spacer length between pharmacophoric units for enhanced interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Anticancer Activity
Research on 1-Aryl-3-(2-chloroethyl) ureas, derived from 4-phenylbutyric acid and alkylanilines, revealed cytotoxic effects on human adenocarcinoma cells, underscoring the potential of such urea derivatives in anticancer therapy (Gaudreault et al., 1988).
ROCK Inhibition
Pyridylthiazole-based ureas have emerged as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), offering a new avenue for the development of treatments targeting conditions related to ROCK activity (Pireddu et al., 2012).
Novel Cyclic Dipeptidyl Ureas
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of cyclic dipeptidyl ureas, has been reported. These compounds represent a new class of pseudopeptidic [1,2,4]triazines, expanding the chemical space for pharmaceutical exploration (Sañudo et al., 2006).
Urea Derivatives in Natural Products
Studies have isolated urea derivatives from natural sources, such as Pentadiplandra brazzeana, elucidating their structural diversity and potential biological activities. This research highlights the occurrence and significance of urea derivatives in natural product chemistry (Tsopmo et al., 1999).
properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-25(18-20-8-4-3-5-9-20)17-7-6-15-23-22(26)24-16-14-19-10-12-21(27-2)13-11-19/h3-5,8-13H,14-18H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSPOEXZPDKREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NCCC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
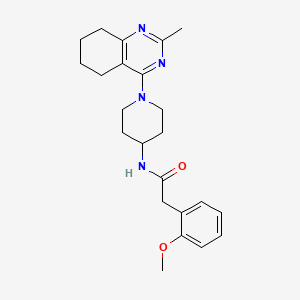
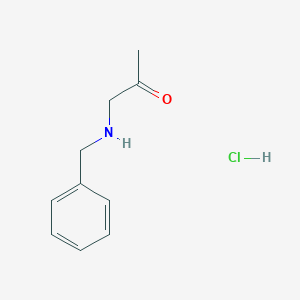
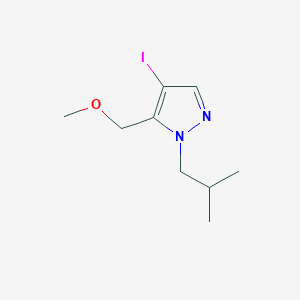
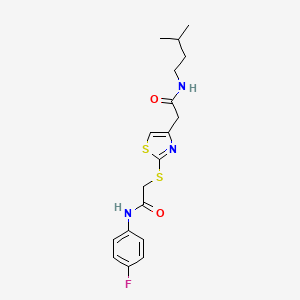
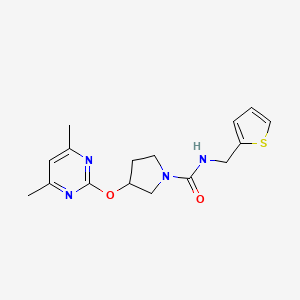
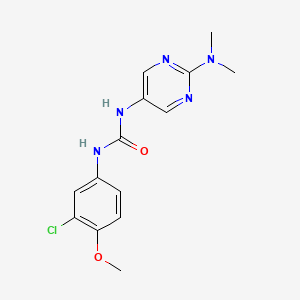
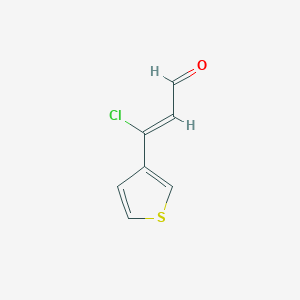
![[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2926202.png)
![2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2926203.png)
